molecular formula C27H52NO5P B13638764 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate

bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate

Katalognummer: B13638764
Molekulargewicht: 501.7 g/mol
InChI-Schlüssel: PDUVASMJZRPEOU-DXJNZMDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate is a complex organophosphorus compound It features a phosphonate group bonded to a morpholinopropyl moiety and two isopropyl-methylcyclohexyl groups

Vorbereitungsmethoden

The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate involves multiple steps. One common synthetic route includes the reaction of a phosphonate precursor with a morpholinopropyl derivative under controlled conditions. The reaction typically requires a base such as potassium hydroxide or cesium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent choice, and reaction time.

Analyse Chemischer Reaktionen

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the morpholinopropyl moiety can interact with biological molecules, potentially influencing enzyme activity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate include other organophosphorus compounds such as:

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate stands out due to its unique combination of structural features, making it a versatile compound with diverse applications.

Eigenschaften

Molekularformel

C27H52NO5P

Molekulargewicht

501.7 g/mol

IUPAC-Name

(2S)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C27H52NO5P/c1-19(2)24-9-7-21(5)15-26(24)32-34(30,18-23(29)17-28-11-13-31-14-12-28)33-27-16-22(6)8-10-25(27)20(3)4/h19-27,29H,7-18H2,1-6H3/t21-,22-,23+,24+,25+,26-,27-/m1/s1

InChI-Schlüssel

PDUVASMJZRPEOU-DXJNZMDBSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CN2CCOCC2)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OP(=O)(CC(CN2CCOCC2)O)OC3CC(CCC3C(C)C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.